Phenylacetic acid mustard
CAS No.: 10477-72-2
VCID: VC0193302
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Phenylacetic acid mustard is a metabolite of chlorambucil, a cancer chemotherapeutic agent . Chlorambucil is an alkylating agent, meaning it inhibits cell growth by damaging DNA . Studies with mice indicate that phenylacetic acid mustard has greater antitumor potency than chlorambucil . After oral doses of chlorambucil, food intake can result in slower absorption compared to fasting, but the area under the plasma concentration-time curve remains unaffected . Phenylacetic acid mustard likely plays a significant role in the cytotoxic effects observed after chlorambucil administration . Phenylacetic acid mustard, also known as PAAM, has several other chemical names, including 4-[bis(2-chloroethyl)amino]-benzeneacetic acid and N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid . It is a component of chlorambucil and impurities . While primarily known for its role as a metabolite of chlorambucil, it is also classified as an antineoplastic agent . Phenylacetic acid is a related compound, though it lacks the nitrogen mustard moiety that gives phenylacetic acid mustard its alkylating properties. Phenylacetic acid is a carboxylic acid found in human biofluids . It is associated with conditions such as nephritis, hepatitis, and phenylketonuria, and is identified as a uremic toxin . Phenylacetic acid is also a metabolite of 2-Phenylethylamine and is found in essential oils and fruits, contributing to its use in perfumery and flavoring . |
---|---|
CAS No. | 10477-72-2 |
Product Name | Phenylacetic acid mustard |
Molecular Formula | C12H15Cl2NO2 |
Molecular Weight | 276.16 g/mol |
IUPAC Name | 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid |
Standard InChI | InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) |
Standard InChIKey | RQAFMLCWWGDNLI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl |
Canonical SMILES | C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl |
Purity | > 95% |
Synonyms | 4-[Bis(2-chloroethyl)amino]benzeneacetic Acid; [p-[Bis(2-chloroethyl)amino]phenyl]acetic Acid; 2-[p-[Bis(2-chloroethyl)amino]phenyl]acetic Acid; 4-[N,N-Bis(2-chloroethyl)amino]phenylacetic Acid; Chlorophenacyle; Chlorphenacyl; N,N-Bis(2-chloroethyl)-p-ami |
PubChem Compound | 25306 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume